Z-Trp-Leu-OH
Overview
Description
Z-Trp-Leu-OH: , also known as N-[(Benzyloxy)carbonyl]-L-leucyl-L-tryptophan, is a dipeptide compound composed of the amino acids tryptophan and leucine. It is often used in biochemical research and proteomics due to its unique properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Trp-Leu-OH can be synthesized through a peptide coupling reaction between L-leucine and N-[(Benzyloxy)carbonyl]-L-tryptophan (Z-Trp-ONP). The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Trp-Leu-OH can undergo oxidation reactions, particularly at the tryptophan residue, which contains an indole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups of the peptide bond. Reducing agents such as sodium borohydride can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid).
Major Products:
Oxidation: Oxidized derivatives of tryptophan.
Reduction: Reduced peptide derivatives.
Substitution: Free peptide without the Z protecting group.
Scientific Research Applications
Chemistry: Z-Trp-Leu-OH is used as a model compound in peptide synthesis research. It helps in studying peptide bond formation, protecting group strategies, and peptide purification techniques .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme inhibition. It serves as a substrate for proteases and peptidases, aiding in the investigation of enzyme kinetics and specificity.
Mechanism of Action
Z-Trp-Leu-OH exerts its effects primarily through interactions with enzymes and proteins. The tryptophan residue can form cation-π interactions with positively charged molecules, influencing protein structure and function. The leucine residue contributes to hydrophobic interactions, stabilizing protein-peptide complexes . These interactions can inhibit enzyme activity or modulate protein-protein interactions, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Z-Leu-Trp-OH: Another dipeptide with similar structure but different sequence.
Z-Trp-Gly-OH: A dipeptide with glycine instead of leucine.
Z-Trp-Ala-OH: A dipeptide with alanine instead of leucine.
Uniqueness: Z-Trp-Leu-OH is unique due to the specific combination of tryptophan and leucine, which provides distinct biochemical properties. The presence of the benzyloxycarbonyl (Z) protecting group allows for selective deprotection and modification, making it versatile in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-16(2)12-22(24(30)31)27-23(29)21(13-18-14-26-20-11-7-6-10-19(18)20)28-25(32)33-15-17-8-4-3-5-9-17/h3-11,14,16,21-22,26H,12-13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)/t21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVOFXHSFOVHHN-VXKWHMMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227077 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-35-4 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2419-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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